molecular formula C9H7N3S B14317710 2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- CAS No. 109619-21-8

2-Propenethioamide, 2-cyano-3-(4-pyridinyl)-

Cat. No.: B14317710
CAS No.: 109619-21-8
M. Wt: 189.24 g/mol
InChI Key: VAMRTIUIRNYCNY-UHFFFAOYSA-N
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Description

2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol It is known for its unique structure, which includes a cyano group, a pyridinyl group, and a propenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridinyl derivatives. These products have diverse applications in various fields .

Scientific Research Applications

2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenethioamide, 2-cyano-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenethioamide, 2-cyano-3-phenyl-
  • 2-Propenethioamide, 2-cyano-3-(3-pyridinyl)-

Uniqueness

The presence of the 4-pyridinyl group enhances its binding affinity and selectivity in biological systems .

Properties

CAS No.

109619-21-8

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-cyano-3-pyridin-4-ylprop-2-enethioamide

InChI

InChI=1S/C9H7N3S/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)

InChI Key

VAMRTIUIRNYCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=S)N

Origin of Product

United States

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